molecular formula C4H8N2S2 B14763102 1,1'-Disulfanediyldiaziridine CAS No. 1623-84-3

1,1'-Disulfanediyldiaziridine

Cat. No.: B14763102
CAS No.: 1623-84-3
M. Wt: 148.3 g/mol
InChI Key: HSGSMSZLGNJXOT-UHFFFAOYSA-N
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Description

1,1’-Disulfanediyldiaziridine is a unique organic compound characterized by its diaziridine ring structure and disulfide linkage This compound is part of the broader class of diaziridines, which are three-membered heterocycles containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediyldiaziridine typically involves the reaction of diaziridine derivatives with sulfur-containing reagents. One common method includes the reaction of diaziridine with disulfur dichloride (S2Cl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of 1,1’-Disulfanediyldiaziridine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Disulfanediyldiaziridine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bond yields thiols.

    Substitution: The diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted diaziridine derivatives.

Scientific Research Applications

1,1’-Disulfanediyldiaziridine has found applications in various scientific research fields:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as a cross-linking agent in protein studies and as a probe for studying disulfide bond formation in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediyldiaziridine involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Diaziridine: A simpler analog without the disulfide linkage.

    Disulfide-containing compounds: Such as cystine, which also contains a disulfide bond but lacks the diaziridine ring.

Uniqueness: 1,1’-Disulfanediyldiaziridine is unique due to the combination of the diaziridine ring and the disulfide bond

Properties

CAS No.

1623-84-3

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

1-(aziridin-1-yldisulfanyl)aziridine

InChI

InChI=1S/C4H8N2S2/c1-2-5(1)7-8-6-3-4-6/h1-4H2

InChI Key

HSGSMSZLGNJXOT-UHFFFAOYSA-N

Canonical SMILES

C1CN1SSN2CC2

Origin of Product

United States

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